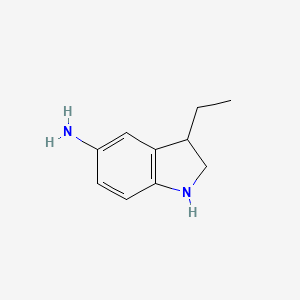

3-Ethyl-2,3-dihydro-1H-indol-5-amine

Description

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-ethyl-2,3-dihydro-1H-indol-5-amine |

InChI |

InChI=1S/C10H14N2/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-5,7,12H,2,6,11H2,1H3 |

InChI Key |

MTWRQJOFKJSFDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3-dihydro-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . For instance, using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-quinones.

Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

Oxidation: Indole-quinones

Reduction: Saturated indole derivatives

Substitution: Halogenated or nitrated indoles

Scientific Research Applications

3-Ethyl-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indol-5-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Ethyl-2,3-dihydro-1H-indol-5-amine with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 3-Ethyl-2,3-dihydro-1H-indol-5-amine | C₁₀H₁₄N₂ | 162.24 | Ethyl (C₂H₅) at position 3 | Moderate lipophilicity; amine at position 5 |

| 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine | C₁₄H₁₈N₂O₂ | 246.31 | Oxane-4-carbonyl at position 1 | Increased polarity due to carbonyl group |

| 1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride | C₁₅H₁₇ClN₂ | 260.76 | Benzyl at position 1; hydrochloride salt | Enhanced water solubility (salt form) |

| 5-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-1,3-oxazol-2-amine | C₁₃H₁₅N₃O | 229.28 | Oxazol-2-amine at position 5 | Electron-withdrawing oxazole alters basicity |

Key Observations:

- Substituent Effects : Bulky groups (e.g., benzyl, oxane-carbonyl) increase molecular weight and alter solubility. The ethyl group in the target compound balances lipophilicity and metabolic stability .

- Salt Forms : Hydrochloride derivatives (e.g., 1-benzyl analog) improve aqueous solubility, critical for drug formulation .

Spectroscopic Characterization

- NMR Shifts :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 149.1068 for (2,3-dihydro-1H-indol-5-ylmethyl)amine) confirm molecular weights .

Biological Activity

3-Ethyl-2,3-dihydro-1H-indol-5-amine is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique structure, characterized by an ethyl group at the 3-position and an amine group at the 5-position, has led to significant interest in its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-2,3-dihydro-1H-indol-5-amine is . It features a dihydroindole structure that includes a fused bicyclic system comprising a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. The presence of both the amine functional group and the indole structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that 3-Ethyl-2,3-dihydro-1H-indol-5-amine exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 50 | Ampicillin | 40 |

| S. aureus | 30 | Vancomycin | 20 |

| Pseudomonas aeruginosa | 40 | Ciprofloxacin | 35 |

Anticancer Activity

The anticancer properties of 3-Ethyl-2,3-dihydro-1H-indol-5-amine have been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). The compound's efficacy is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

| HCT116 | 180 |

| A549 | 210 |

In one study focusing on MCF-7 cells, treatment with this compound resulted in increased levels of caspase activity, indicating the induction of apoptosis. This suggests that the compound may exert its anticancer effects through mechanisms involving cell cycle regulation and apoptosis induction.

The mechanism by which 3-Ethyl-2,3-dihydro-1H-indol-5-amine exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. For instance, studies have shown that treatment with this compound can lead to increased levels of caspase activity in cancer cells.

Case Studies

Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Efficacy : In another case study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.